4-fluorophenyl 3-methyl-4-nitrobenzoate
Description
The exact mass of the compound 4-fluorophenyl 3-methyl-4-nitrobenzoate is 275.05938596 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-fluorophenyl 3-methyl-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluorophenyl 3-methyl-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl) 3-methyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-9-8-10(2-7-13(9)16(18)19)14(17)20-12-5-3-11(15)4-6-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGCXVCCMPWIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-fluorophenyl 3-methyl-4-nitrobenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-Fluorophenyl 3-Methyl-4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Designed Potential
In the landscape of modern chemical research, the strategic design of novel molecular entities is paramount for advancing fields from medicinal chemistry to materials science. 4-Fluorophenyl 3-methyl-4-nitrobenzoate emerges as a compound of significant interest, not from a history of extensive study, but from the deliberate combination of three key structural motifs: a nitro-substituted benzoic acid, a fluorinated phenol, and an ester linkage. This guide provides a comprehensive, predictive analysis of its chemical properties, a robust protocol for its synthesis and characterization, and insights into its potential applications. The presence of the 4-fluorophenyl group is known to enhance lipophilicity and metabolic stability in drug candidates[1], while nitroaromatic compounds are valuable precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals[2]. The ester linkage provides a site for potential hydrolytic activity, making it an interesting scaffold for prodrug design or as a reactive intermediate.
This document is structured to provide not just data, but a logical framework for understanding this molecule, grounded in established chemical principles and supported by data from analogous structures.
Predicted Physicochemical and Spectroscopic Data
Core Molecular Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₀FNO₄ | Sum of atoms from 3-methyl-4-nitrobenzoic acid (C₈H₇NO₄) and 4-fluorophenol (C₆H₅FO) minus H₂O. |
| Molecular Weight | 275.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow crystalline solid | Based on the appearance of its precursors, 3-methyl-4-nitrobenzoic acid (white to yellowish powder)[2] and 4-fluorophenol (white crystalline solid)[3]. |
| Melting Point | > 100 °C | Expected to be a solid at room temperature. The melting point will be higher than 4-fluorophenol (43-46 °C)[4][5] and likely lower than 3-methyl-4-nitrobenzoic acid (216-218 °C)[6]. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | Ester formation will reduce the polarity compared to the carboxylic acid precursor, decreasing water solubility[6][7]. Similar esters are soluble in organic solvents[8][9]. |
Predicted Spectroscopic Data for Structural Elucidation
| Technique | Predicted Key Signals and Features |
| ¹H NMR | Aromatic protons from the nitrobenzoate ring (approx. 7.5-8.5 ppm), aromatic protons from the fluorophenyl ring (approx. 7.1-7.3 ppm), and a singlet for the methyl group (approx. 2.6 ppm). |
| ¹³C NMR | Carbonyl carbon of the ester (approx. 164-166 ppm), aromatic carbons, and the methyl carbon (approx. 20-22 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. |
| IR Spectroscopy | Strong C=O stretch for the ester (approx. 1730-1750 cm⁻¹), characteristic N-O stretches for the nitro group (approx. 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹), and C-F stretch (approx. 1200-1250 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 275.23. |
Synthesis and Mechanistic Considerations
The most direct and logical approach to synthesizing 4-fluorophenyl 3-methyl-4-nitrobenzoate is through the esterification of 3-methyl-4-nitrobenzoic acid with 4-fluorophenol. A common and effective method for this transformation is Steglich esterification, which utilizes a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Visualizing the Synthesis Workflow
Caption: Steglich esterification workflow for the synthesis of 4-fluorophenyl 3-methyl-4-nitrobenzoate.
Detailed Experimental Protocol: Steglich Esterification
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.
Materials:
-
3-Methyl-4-nitrobenzoic acid (1.0 eq)
-
4-Fluorophenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexanes:Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-4-nitrobenzoic acid (1.0 eq), 4-fluorophenol (1.1 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluorophenyl 3-methyl-4-nitrobenzoate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Causality in Experimental Design
-
Why DCC and DMAP? DCC is a widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is then readily attacked by the weakly nucleophilic 4-fluorophenol. This combination allows the reaction to proceed under mild conditions.
-
Why anhydrous conditions? Water can compete with 4-fluorophenol as a nucleophile, leading to the hydrolysis of the activated intermediate back to the starting carboxylic acid, thus reducing the yield of the desired ester.
-
Why a basic wash? The wash with sodium bicarbonate is crucial to remove any unreacted 3-methyl-4-nitrobenzoic acid and acidic impurities.
Reactivity and Potential Applications
The chemical reactivity of 4-fluorophenyl 3-methyl-4-nitrobenzoate is dictated by the interplay of its functional groups.
Diagram of Key Structural Features
Caption: Chemical structure of 4-fluorophenyl 3-methyl-4-nitrobenzoate highlighting its functional groups.
-
Ester Moiety: The ester linkage is susceptible to nucleophilic attack, particularly under basic or acidic conditions, leading to hydrolysis. This property is fundamental for its potential use as a prodrug, where enzymatic cleavage in vivo could release an active carboxylic acid or phenol.
-
Nitro Group: The strongly electron-withdrawing nitro group makes the benzoate ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, although conditions would need to be forcing. The nitro group can also be readily reduced to an amine, providing a synthetic handle to introduce a wide range of functionalities. This transformation is a cornerstone in the synthesis of many pharmaceuticals.
-
Fluorophenyl Group: The 4-fluorophenyl group acts as a good leaving group, a principle exploited in the high reactivity of polyfluorophenyl esters in bioconjugation[10][11]. While not as activated as a pentafluorophenyl ester, the single fluorine atom still enhances the electrophilicity of the carbonyl carbon, making the ester more reactive towards nucleophiles than its non-fluorinated counterpart. This feature could be valuable in designing covalent inhibitors or bioconjugation reagents.
Potential Applications in Drug Development and Beyond
-
Medicinal Chemistry Scaffold: This molecule serves as a versatile starting point. The nitro group can be reduced to an amine, which can then be further functionalized to build libraries of compounds for screening. The fluorophenyl ester itself could be tested for biological activity, as nitrobenzoate esters have shown antimycobacterial properties[12].
-
Prodrug Design: The ester could be designed to be stable under physiological pH but susceptible to cleavage by specific enzymes (esterases) to release a therapeutic agent.
-
Intermediate for Agrochemicals and Dyes: Following the utility of its precursor, 3-methyl-4-nitrobenzoic acid[2], this ester could be a key intermediate in the synthesis of novel pesticides or dye molecules.
Conclusion
4-Fluorophenyl 3-methyl-4-nitrobenzoate represents a molecule with significant untapped potential. While this guide is predictive in nature, it is built upon a solid foundation of established chemical principles and data from closely related compounds. The proposed synthetic route is robust and high-yielding, and the characterization methods are standard and reliable. The unique combination of a reducible nitro group, a hydrolyzable ester, and an activating fluorophenyl moiety makes this compound a promising scaffold for future research in drug discovery, agrochemicals, and materials science. This technical guide provides the necessary framework for any researcher looking to synthesize, characterize, and explore the applications of this intriguing molecule.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Biological Activity of Nitrobenzoate Derivatives
Abstract
Nitrobenzoate derivatives represent a compelling class of aromatic compounds characterized by a benzene ring substituted with both a carboxylate group (or its ester/amide derivative) and one or more nitro groups. The presence of the electron-withdrawing nitro group is not merely a structural feature; it is the cornerstone of their diverse and potent biological activities. This guide provides an in-depth exploration of the mechanisms, applications, and evaluation protocols for nitrobenzoate derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind their bioactivation, survey their therapeutic potential across antimicrobial and anticancer domains, and provide validated experimental workflows for their synthesis and characterization.
The Nitro Group: A Harbinger of Bioactivity
The biological significance of nitrobenzoate derivatives is intrinsically linked to the electrochemical properties of the nitro (NO₂) moiety. This group is a strong electron withdrawer, which reduces the electron density of the aromatic ring through both inductive and resonance effects.[1][2] This electronic modulation is fundamental to the molecule's interaction with biological systems.
However, the primary driver of bioactivity is not the parent compound itself but its metabolic transformation. The nitro group serves as a pro-moiety, which, under specific physiological conditions, can be enzymatically reduced to generate highly reactive intermediates.[2][3] This bioactivation is the central event that initiates a cascade of cytotoxic effects, forming the basis for the therapeutic potential of these compounds.[2][4]
The Central Role of Nitroreductases
The bioactivation of nitroaromatic compounds is predominantly catalyzed by a family of NAD(P)H-dependent flavoenzymes known as nitroreductases.[5][6] These enzymes are found across various biological kingdoms, including bacteria, fungi, and even in eukaryotic cells, although bacterial nitroreductases are the most extensively studied.[5][7] They are critical for the reductive metabolism that converts the relatively inert nitro group into reactive species.[6][7]
Nitroreductases are broadly classified into two types based on their sensitivity to oxygen:
-
Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the sequential two-electron reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates to ultimately form the corresponding amine.[5][6] This process avoids the formation of a nitro anion radical, allowing the reaction to proceed efficiently even in the presence of oxygen.
-
Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction to form a nitro anion radical.[5][6] In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻). This "futile cycling" can lead to significant oxidative stress but reduces the efficiency of prodrug activation under aerobic conditions.[5]
The selective expression of potent nitroreductases in certain microbes or in the hypoxic microenvironment of solid tumors is a key principle exploited in drug design.[3][8]
General Mechanism of Action: A Pathway to Cytotoxicity
The conversion of a nitrobenzoate derivative into a cytotoxic agent follows a well-defined reductive pathway. The process, initiated by nitroreductases, unleashes reactive nitrogen species that can inflict widespread cellular damage.
Caption: Bioactivation pathway of nitrobenzoate derivatives.
This enzymatic reduction is the causal step that transforms a stable prodrug into a potent therapeutic agent. The resulting hydroxylamine and nitroso intermediates are highly electrophilic and can covalently bind to nucleophilic macromolecules such as DNA and proteins, leading to loss of function and cell death.[3][9]
Spectrum of Biological Activities
The unique mechanism of action of nitrobenzoate derivatives endows them with a broad range of biological activities, with antimicrobial and anticancer applications being the most prominent.
Antimicrobial Activity
The presence of nitroreductase enzymes in many pathogenic microorganisms makes them particularly susceptible to nitroaromatic compounds.[2][4]
Antifungal Properties: Several studies have highlighted the efficacy of nitrobenzoate derivatives against pathogenic fungi, particularly Candida species.[3][10] The bioactivity is influenced by the specific structure of the molecule, such as the length of the alkyl ester side chain.[10] For example, a series of 3-methyl-4-nitrobenzoate derivatives demonstrated significant activity against various Candida strains.[10]
| Compound | Alkyl Ester Chain | C. albicans MIC (µM) | C. glabrata MIC (µM) | C. krusei MIC (µM) | C. guilliermondii MIC (µM) |
| 1 | Methyl | >500 | >500 | 125 | 39 |
| 2 | Ethyl | >500 | >500 | 250 | 125 |
| 3 | Propyl | >500 | >500 | >500 | 62 |
| 4 | Isopropyl | >500 | >500 | 500 | 125 |
| 5 | Butyl | >500 | >500 | >500 | 62 |
| 6 | Pentyl | >500 | >500 | 500 | 31 |
| Data synthesized from a study on 3-methyl-4-nitrobenzoate derivates.[10] |
Antibacterial & Antitubercular Properties: Nitrobenzoate derivatives have also shown promise as antibacterial agents.[11][12][13] Their activity extends to challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[12][14] Esters of nitrobenzoic acid, particularly 3,5-dinitrobenzoate derivatives, have demonstrated very potent activity against M. tuberculosis.[14][15][16] The mechanism in mycobacteria is thought to involve inhibition of key enzymes essential for cell wall biosynthesis, such as DprE1.[16] Interestingly, the high antitubercular activity of these compounds does not always correlate with high general cytotoxicity, suggesting a favorable therapeutic window.[14][15]
Anticancer Activity
The hypoxic (low oxygen) environment characteristic of solid tumors is a key vulnerability that can be exploited by nitroaromatic compounds.[3] Under hypoxic conditions, the expression and activity of nitroreductases are often upregulated, leading to the selective activation of nitrobenzoate-based prodrugs within the tumor microenvironment. This targeted cytotoxicity minimizes damage to healthy, well-oxygenated tissues.
Studies have shown that certain synthetic nitroaromatic compounds exhibit high antiproliferative activity against human cancer cell lines, with IC₅₀ values in the low micromolar range.[17][18] The mechanism is often linked to their properties as alkylating agents following reductive activation, leading to DNA damage and apoptosis.[18]
Enzyme Inhibition
Beyond broad cytotoxicity, some nitrobenzoate derivatives act as specific enzyme inhibitors. A notable example is 4-nitrobenzoate , which acts as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (COQ2).[19][20] This enzyme is a key component in the biosynthesis of Coenzyme Q (CoQ or ubiquinone), an essential electron carrier in the mitochondrial respiratory chain.[20][21] By inhibiting CoQ biosynthesis, 4-nitrobenzoate can disrupt cellular bioenergetics and is a valuable tool for studying the effects of CoQ deficiency.[19][21]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis and evaluation of nitrobenzoate derivatives.
Protocol: Synthesis of an Alkyl Nitrobenzoate Derivative (Esterification)
This protocol describes a standard Fisher esterification for synthesizing an alkyl ester of a nitrobenzoic acid.
Rationale: This acid-catalyzed reaction is a straightforward and common method for producing esters from carboxylic acids and alcohols. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the desired nitrobenzoic acid (e.g., 4-nitrobenzoic acid) in 10-20 equivalents of the corresponding alcohol (e.g., ethanol).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 equivalents) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time will vary (typically 4-8 hours) and should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester using column chromatography on silica gel to obtain the final product. Characterize the purified compound using NMR and IR spectroscopy.[10][13][16]
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.[3]
Rationale: This method provides a quantitative measure of a compound's antifungal potency by determining the lowest concentration that inhibits visible microbial growth. It is a gold-standard assay for screening antimicrobial agents.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized fungal inoculum by suspending colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium to create a range of concentrations.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (fungal inoculum without compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[3]
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of a compound.[3]
Rationale: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the nitrobenzoate derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to untreated control cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]
Toxicology and Safety Considerations
While the bioactivation of nitroaromatics is key to their therapeutic effect, it is also responsible for their potential toxicity. The same reactive intermediates that kill pathogens or cancer cells can also damage healthy host tissues.[9] The reductive metabolism of nitrobenzene and related compounds can lead to methemoglobinemia, a condition where hemoglobin is oxidized and unable to transport oxygen.[22] Furthermore, some nitroaromatic drugs have been associated with idiosyncratic liver injury.[9] Therefore, a thorough toxicological assessment is a critical component in the development of any new drug candidate from this class.
Conclusion and Future Perspectives
Nitrobenzoate derivatives are a versatile class of compounds whose biological activity is governed by the reductive metabolism of the nitro group. This mechanism allows for potent antimicrobial and anticancer effects, often with a degree of selectivity for pathogenic cells or hypoxic tumor environments. The ability to fine-tune activity through synthetic modification of the nitrobenzoate scaffold continues to make them an attractive area for drug discovery.[15]
Future research should focus on designing derivatives with enhanced selectivity for microbial or cancer-specific nitroreductases to improve the therapeutic index and reduce off-target toxicity. A deeper understanding of the structure-activity relationships and the pharmacokinetic and toxicological profiles of novel derivatives will be essential for translating their therapeutic potential into clinical success.
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Effects of inhibiting CoQ10 biosynthesis with 4-nitrobenzoate in human fibroblasts - PubMed. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. [Link]
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Examples of nitroaromatic compounds in clinical trials as antitumor agents - ResearchGate. [Link]
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TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf. [Link]
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An In-depth Technical Guide on the Mechanism of Action of Nitroaromatic Compounds
Introduction: The Duality of the Nitro Group
Nitroaromatic compounds (NACs) are a broad class of organic molecules characterized by one or more nitro (−NO₂) groups attached to an aromatic ring.[1] This simple functional group imparts a profound and often paradoxical set of properties, making NACs some of the most versatile and consequential chemicals in science and industry. They serve as life-saving antibiotics, potent anticancer agents, powerful explosives, and essential industrial precursors for dyes, pesticides, and polymers.[2][3][4]
The core of their biological activity, whether therapeutic or toxic, lies in the strong electron-withdrawing nature of the nitro group.[4][5] This property makes the aromatic ring electron-deficient and primes the nitro group itself for a series of reductive metabolic transformations. Crucially, most NACs are biologically inert prodrugs or pro-toxins; their mechanism of action is not initiated by the parent compound but by the highly reactive intermediates generated during its bioreductive activation.[6][7][8]
This guide provides an in-depth exploration of the fundamental mechanisms governing the action of nitroaromatic compounds. We will dissect the central pathway of bioreduction, explore the bifurcation that leads to either targeted cell death or widespread toxicity, examine case studies of prominent NACs, and detail key experimental protocols for their investigation.
Part 1: The Core Mechanism: Bioreductive Activation
The biological activity of a nitroaromatic compound is almost invariably unlocked through the enzymatic reduction of its nitro group. This multi-step process converts the relatively stable parent molecule into a cascade of progressively more reactive species.
The canonical reduction pathway proceeds through the sequential addition of electrons, transforming the nitro group into nitroso, hydroxylamine, and finally, amino derivatives.[9][10] This transformation is catalyzed by a family of enzymes known as nitroreductases (NTRs) , which are flavoenzymes that utilize cofactors like NAD(P)H to donate electrons.[8][11][12] A critical distinction in understanding the fate and effect of any NAC is the type of nitroreductase it encounters.
Type I vs. Type II Nitroreductases: A Mechanistic Crossroads
Nitroreductases are broadly classified into two main types based on their sensitivity to molecular oxygen, a distinction that fundamentally dictates the biological outcome.
-
Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the reduction of the nitro group via a two-electron transfer mechanism, typically proceeding through a "ping-pong" kinetic model.[8] This process directly reduces the nitro group to a nitroso intermediate and subsequently to a hydroxylamine, bypassing the formation of a long-lived free radical.[11][13] Because this pathway is not readily intercepted by oxygen, it is the predominant mechanism of activation under anaerobic or hypoxic (low-oxygen) conditions, such as those found within anaerobic bacteria, certain parasites, and the core of solid tumors.[11][12] The highly reactive nitroso and hydroxylamine products are the primary effectors of cytotoxicity in this pathway.
-
Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron transfer, reducing the nitroaromatic compound to a nitro anion radical (Ar-NO₂•⁻) .[11] In an aerobic environment, this radical is immediately quenched by molecular oxygen (O₂), regenerating the parent nitroaromatic compound and producing a superoxide anion radical (O₂•⁻).[14] This process, known as futile cycling , prevents the full reduction of the NAC and instead transforms the enzyme into a factory for generating reactive oxygen species (ROS). This futile cycle is the principal mechanism behind the oxidative stress-induced toxicity of NACs in aerobic cells.[11][14]
Caption: General bioreduction pathway and the mechanistic divergence mediated by Type I and Type II nitroreductases.
Part 2: The Dichotomy of Effect: Therapeutic Action vs. Toxicity
The same fundamental process of bioreduction can lead to highly specific, therapeutic outcomes or to broad, indiscriminate toxicity. The determining factors are the cellular context—primarily the oxygen concentration and the specific enzymatic machinery present—and the chemical stability of the resulting reactive intermediates.
Section 2.1: Therapeutic Mechanisms
The therapeutic utility of NACs is best exemplified by their application as antimicrobials and as hypoxia-activated anticancer prodrugs. Both strategies exploit low-oxygen environments to achieve selective toxicity.
Many pathogenic bacteria and protozoan parasites are anaerobic or microaerophilic, meaning they thrive in low-oxygen environments. These organisms are rich in Type I nitroreductases, making them uniquely susceptible to NACs.[5][6][7]
-
Selective Activation: In the host's aerobic tissues, the NAC undergoes minimal activation or engages in futile cycling with low toxicity. Upon entering the anaerobic pathogen, the drug is rapidly reduced by Type I NTRs.
-
Generation of Cytotoxic Intermediates: This reduction generates high concentrations of cytotoxic nitroso and hydroxylamine species.[5]
-
Macromolecular Damage: These electrophilic intermediates covalently bind to and damage essential biological macromolecules. The primary target is often DNA, where adduct formation leads to strand breaks and inhibition of replication, ultimately causing cell death.[2][5][9][15] Other targets include critical proteins and enzymes, disrupting cellular metabolism.
A key to the success of many nitroaromatic drugs is the presence of pathogen-specific enzymes that efficiently activate them. For example, the anti-parasitic drug benznidazole is activated by a trypanosomal Type I nitroreductase that has no mammalian homologue, providing a powerful degree of selectivity.
The cores of solid tumors are often poorly vascularized, resulting in regions of severe hypoxia. This metabolic state is a hallmark of cancer and can be exploited for targeted therapy.[16] Nitroaromatic compounds are ideal candidates for HAPs.
-
Systemic Administration: The inert prodrug is administered systemically and distributes throughout the body.
-
Selective Bioreduction in Tumors: In healthy, well-oxygenated tissues, the drug remains largely inactive. Within the hypoxic tumor microenvironment, elevated levels of reductase enzymes (such as cytochrome P450 reductases) activate the prodrug.[15][16]
-
Localized Cytotoxicity: The activation releases a potent cytotoxic agent directly within the tumor, killing cancer cells while sparing healthy tissue. This localized effect minimizes the systemic side effects common to conventional chemotherapy.[16]
Caption: Mechanism of a nitroaromatic hypoxia-activated prodrug (HAP) for cancer therapy.
Section 2.2: Mechanisms of Toxicity
In aerobic organisms, the metabolism of NACs is a primary driver of toxicity, manifesting mainly as oxidative stress and genotoxicity. Many NACs are classified as environmental pollutants and potential carcinogens due to these mechanisms.[2][3]
As described previously, the interaction of NACs with Type II nitroreductases in the presence of oxygen initiates a futile redox cycle that continuously generates superoxide radicals (O₂•⁻).[14] This overproduction of O₂•⁻ overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress.[17]
The superoxide radical is the progenitor of a cascade of other highly damaging ROS:
-
It is converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂).
-
In the presence of transition metals like iron (Fe²⁺), H₂O₂ undergoes the Fenton reaction to produce the hydroxyl radical (•OH), one of the most reactive and damaging species in biology.[18]
This ROS onslaught causes indiscriminate damage to all major classes of biomolecules, including lipid peroxidation (damaging cell membranes), protein oxidation (impairing enzyme function), and oxidative DNA damage.[19][20]
Caption: Futile cycling of nitroaromatics leading to the generation of ROS and oxidative stress.
Beyond oxidative damage, NACs are potent genotoxins through the direct chemical modification of DNA. This mechanism is responsible for the mutagenic and carcinogenic properties attributed to many compounds in this class.[2][9][21]
The key metabolite is the N-hydroxylamine (Ar-NHOH) produced by Type I reduction. While toxic in its own right, it can undergo further metabolic activation, particularly through O-esterification by cellular enzymes like acetyltransferases or sulfotransferases.[9][14] This creates a highly unstable ester, which spontaneously breaks down to form a powerful electrophile known as a nitrenium ion (Ar-NH⁺) .[9][14]
The nitrenium ion readily attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine, forming stable, bulky covalent DNA adducts.[9][22] These adducts distort the DNA helix, blocking replication and transcription. If not repaired, they can cause mispairing during DNA synthesis, leading to permanent genetic mutations and initiating carcinogenesis.[2][9]
Caption: Pathway of genotoxicity from nitroaromatic reduction to DNA adduct formation.
Part 3: Quantitative Data & Case Studies
The diverse activities of NACs are best understood through specific examples. The following table summarizes key properties of representative compounds.
| Compound | Class | Primary Application | Core Mechanism of Action | Key Enzymes |
| Metronidazole | 5-Nitroimidazole | Antibiotic, Antiprotozoal | Reductive activation in anaerobes to intermediates that cause DNA strand breakage.[5][6] | Pyruvate:ferredoxin oxidoreductase (PFOR), Nitroreductases |
| Nifurtimox | Nitrofuran | Antiparasitic (Chagas) | Activation by trypanosomal Type I NTRs; generates oxidative stress and cytotoxic nitrile metabolites.[7] | Trypanosomal Nitroreductase (NTR I) |
| 2,4,6-Trinitrotoluene (TNT) | Nitroarene | Explosive | Toxicity: Bioreduction to amino-derivatives that are mutagenic; futile cycling causes oxidative stress.[11][23][24] | Bacterial & Mammalian Nitroreductases |
| 2,4-Dinitrophenol (DNP) | Nitroarene | Industrial Chemical | Uncouples oxidative phosphorylation by transporting protons across the mitochondrial inner membrane, dissipating the proton gradient needed for ATP synthesis.[11] | N/A (Direct Physicochemical Action) |
| CB1954 (Tretazicar) | Dinitrobenzamide | Anticancer (HAP) | Bioreduction by NQO1 (DT-diaphorase) to a hydroxylamine that cross-links DNA.[8] | NAD(P)H Quinone Dehydrogenase 1 (NQO1) |
Part 4: Key Experimental Protocol
Validating the mechanism of a novel nitroaromatic compound requires a systematic approach. The following protocol outlines a standard workflow to assess its potential as a substrate for reductive enzymes and its resulting cytotoxicity.
Protocol: Characterization of a Novel Nitroaromatic Compound
Objective: To determine if a test NAC is a substrate for a Type I nitroreductase and to quantify its cytotoxic effect on a target cell line.
Part A: In Vitro Nitroreductase Activity Assay (Spectrophotometric)
This assay quantifies the rate at which a nitroreductase consumes NADPH in the presence of the NAC substrate.
-
Reagents & Materials:
-
Purified recombinant Type I nitroreductase (e.g., E. coli NfsB).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
NADPH stock solution (10 mM in buffer).
-
Test NAC stock solution (e.g., 100 mM in DMSO).
-
UV-transparent 96-well plate or cuvettes.
-
UV/Vis spectrophotometer capable of reading at 340 nm.
-
-
Procedure:
-
Prepare a reaction master mix in the assay buffer containing the nitroreductase at a final concentration of 1-5 µg/mL.
-
In a 96-well plate, add the assay buffer and varying concentrations of the test NAC (e.g., 0-500 µM). Include a "no substrate" control.
-
To initiate the reaction, add NADPH to a final concentration of 100-200 µM.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements of the absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes. The oxidation of NADPH to NADP⁺ results in a decrease in A₃₄₀.
-
Include a "no enzyme" control to check for non-enzymatic reduction of the NAC by NADPH.
-
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the kinetic curve.
-
Convert the rate to µmol/min/mg using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
Plot the reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.
-
Part B: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cytotoxicity after exposure to the NAC.
-
Reagents & Materials:
-
Target cell line (e.g., a bacterial strain for antibiotics, a cancer cell line for HAPs).
-
Appropriate cell culture medium and supplements.
-
Test NAC stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Plate reader capable of reading absorbance at ~570 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere/grow overnight. For bacterial assays, inoculate a liquid culture.
-
Prepare serial dilutions of the test NAC in the culture medium and add them to the wells. Include a "vehicle only" (e.g., DMSO) control.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours). For HAP testing, incubation should be performed under both normoxic (21% O₂) and hypoxic (e.g., <1% O₂) conditions.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance of each well at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percent viability versus the log of the NAC concentration.
-
Perform a non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability). A significantly lower IC₅₀ under hypoxic conditions is indicative of a hypoxia-activated compound.
-
Conclusion
The mechanism of action of nitroaromatic compounds is a compelling illustration of how a single functional group can mediate a vast spectrum of biological effects. The central, unifying principle is bioreductive activation, a process whose outcome is exquisitely sensitive to the surrounding environment. In the absence of oxygen, Type I nitroreductases convert NACs into targeted cytotoxic agents, a property masterfully exploited in antimicrobial and anticancer therapies. In the presence of oxygen, Type II nitroreductases engage in futile cycling, unleashing a torrent of oxidative stress that underlies the toxicity of many of these compounds. Furthermore, the generation of highly reactive nitrenium ions provides a direct pathway to mutagenicity and carcinogenesis.
Future research will continue to leverage this mechanistic understanding. The design of next-generation hypoxia-activated prodrugs with improved selectivity and reduced off-target effects remains a key goal in oncology.[16] In parallel, the study of microbial nitroreductases is paving the way for novel bioremediation strategies to degrade nitroaromatic pollutants in the environment. A deep comprehension of these core mechanisms is therefore not just an academic exercise but a critical foundation for innovation in medicine, toxicology, and environmental science.
References
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2021). SciELO. [Link]
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Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). FEMS Microbiology Reviews. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). Microbiology and Molecular Biology Reviews. [Link]
-
Biological Treatment of Nitroaromatics in Wastewater. (2024). MDPI. [Link]
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Metabolic activation pathways leading to mutation in nitro-aromatic compounds. (2013). ResearchGate. [Link]
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Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). PubMed. [Link]
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Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. (1994). Applied and Environmental Microbiology. [Link]
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Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). MDPI. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Molecules. [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. (2021). ResearchGate. [Link]
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Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]
-
Mutagenicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology. [Link]
-
Bacterial Nitroreductase Enzymes. (n.d.). Ackerley Lab, Victoria University of Wellington. [Link]
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Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2010). International Journal of Molecular Sciences. [Link]
-
Involvement of oxidative stress in the genotoxicity and cytotoxicity of nitro-aromatic derivatives: an ESR spin trapping study coupled to genotoxicity assay in human fibroblasts. (2018). ResearchGate. [Link]
-
Escherichia coli YafP protein modulates DNA damaging property of the nitroaromatic compounds. (2011). Nucleic Acids Research. [Link]
-
Nitro compound. (n.d.). Wikipedia. [Link]
-
Bioreduction of the nitro group by nitroreductases (NTR) or others... (2021). ResearchGate. [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]
-
Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. (2018). ResearchGate. [Link]
-
Metabolism of nitroaromatic compounds. (1986). Drug Metabolism Reviews. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). ASM Journals. [Link]
-
Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. (2018). MDPI. [Link]
-
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Environmental Toxicology and Chemistry. [Link]
-
Nitroaromatic compounds damage the DNA of zebrafish embryos (Danio rerio). (2021). ResearchGate. [Link]
-
Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. (2014). Journal of Applied Toxicology. [Link]
-
Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. (2024). International Journal of Molecular Sciences. [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Pharmaceutics. [Link]
-
Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. (2006). The Journal of Biological Chemistry. [Link]
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Fluorinated Nitrobenzoates: Strategic Synthons in Medicinal Chemistry and Materials Science
Executive Summary
Fluorinated nitrobenzoates represent a specialized class of aromatic synthons that bridge the gap between high-energy reactivity and structural stability. Their utility is derived from the synergistic electronic effects of the nitro group (
This guide details the mechanistic rationale, synthetic applications, and validated protocols for utilizing fluorinated nitrobenzoates, specifically focusing on Methyl 4-fluoro-3-nitrobenzoate as a model scaffold.
The Chemical Rationale: The "Fluorine Effect" in
The primary utility of fluorinated nitrobenzoates lies in their reactivity toward nucleophiles. While fluorine is generally considered a poor leaving group in aliphatic
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Electronegativity: Fluorine's high electronegativity (
) inductively withdraws electron density from the ipso-carbon, significantly lowering the energy of the transition state for nucleophilic attack. -
Meisenheimer Stabilization: The nitro group acts as an electron sink, stabilizing the negative charge.[2]
-
The Result: The order of reactivity in
is often , reversing the trend seen in .
Medicinal Chemistry Applications
Precursors for Privileged Heterocycles
Fluorinated nitrobenzoates are essential building blocks for benzimidazoles , a scaffold found in numerous kinase inhibitors and anthelmintics.
The Workflow:
- Displacement: The fluorine is displaced by a primary amine.
-
Nitro Reduction: The nitro group is reduced to an aniline (using
, , or ). -
Cyclization: The resulting diamine is condensed with an aldehyde or carboxylic acid to close the imidazole ring.
Case Study: Kinase Inhibitor Synthesis
In the development of EGFR inhibitors, the 4-fluoro-3-nitrobenzoate scaffold allows for the introduction of solubilizing tails (e.g., morpholine or piperazine) at the 4-position before building the core kinase-binding domain. This "late-stage" diversity is often harder to achieve with chlorinated analogs due to slower reaction rates.
Materials Science: Liquid Crystals
Beyond drugs, fluorinated nitrobenzoates (and their reduced aniline derivatives) are precursors for Fluorinated Liquid Crystals (LCs) used in Active Matrix displays.
-
Dielectric Anisotropy (
): The bond introduces a strong dipole moment. When aligned, this allows the LC molecules to switch orientation rapidly under an electric field. -
Viscosity & Stability: Unlike cyano-based LCs, fluorinated variants have lower viscosity (faster switching speeds) and high specific resistivity (holding voltage better in TFT pixels), preventing "image sticking."
Experimental Protocols
Protocol A: Synthesis of Methyl 4-fluoro-3-nitrobenzoate
This protocol utilizes a Fischer Esterification, optimized for scalability and safety.
Reagents:
-
4-Fluoro-3-nitrobenzoic acid (1.0 eq)[3]
-
Methanol (anhydrous, 10-20 volumes)
-
Sulfuric Acid (
, conc., 1.5 eq) or Thionyl Chloride ( , 1.2 eq)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Dissolution: Charge the flask with 4-fluoro-3-nitrobenzoic acid and Methanol. Stir until suspended.
-
Catalyst Addition:
-
Option 1 (
): Add conc. dropwise. -
Option 2 (
): Cool to 0°C. Add dropwise (exothermic).
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours.
-
Monitoring: Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a high
ester spot. -
Workup:
-
Cool to room temperature.
-
Concentrate methanol under reduced pressure.
-
Dilute residue with EtOAc and wash with saturated
(to remove unreacted acid) and Brine.
-
-
Purification: Dry organic layer over
, filter, and evaporate. The product typically crystallizes as a pale yellow solid.
Protocol B: Self-Validating Displacement
This protocol demonstrates the displacement of Fluorine with Morpholine. It is "self-validating" because the loss of the Fluorine signal in NMR confirms reaction completion.
Reagents:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)
-
Morpholine (1.2 eq)
- (2.0 eq, anhydrous)
-
Acetonitrile (
) or DMF
Methodology:
-
Reaction: Dissolve the benzoate in MeCN. Add
and Morpholine. -
Heat: Stir at 60°C for 2 hours. The yellow solution will often darken to orange/red (characteristic of nitro-aniline formation).
-
Validation (In-Process Control):
-
Take an aliquot. Run
NMR . -
Start: Signal at
to ppm (Ar-F). -
End: Complete disappearance of the
signal. If a signal remains, the reaction is incomplete.
-
-
Workup: Pour into water. The product (Methyl 4-morpholino-3-nitrobenzoate) often precipitates. Filter and wash with water.[4]
Data Summary Table:
| Parameter | 4-Fluoro-3-nitrobenzoate | 4-Chloro-3-nitrobenzoate | Note |
| Fast ( | Slow ( | F stabilizes transition state better. | |
| Reaction Temp | Mild (RT to 60°C) | Harsh (>80°C) | Lower energy barrier for F. |
| Leaving Group Fate | Use | ||
| N/A | F allows easy NMR monitoring. |
Safety & Handling
Critical Warning: Nitro-aromatics are potentially explosive if heated under confinement. Fluorine displacement generates Fluoride ions (
-
HF Scavenging: Always use an inorganic base (
or ) during reactions to sequester HF as insoluble Fluoride salts ( ). -
Skin Permeability: Fluorinated nitro compounds are highly lipophilic and can penetrate skin rapidly. Wear nitrile gloves (double-gloving recommended) and a lab coat.
-
Exotherms: The reduction of the nitro group (Step 2 in the workflow) is highly exothermic. Add reducing agents (
, ) slowly and ensure adequate cooling capacity.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Retrieved from [Link]
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol Guide: Comprehensive Characterization of 4-Fluorophenyl 3-Methyl-4-nitrobenzoate
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the complete characterization of 4-fluorophenyl 3-methyl-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such intermediates is a critical step that directly impacts the quality and safety of the final Active Pharmaceutical Ingredient (API).[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization. It is intended for researchers, analytical chemists, and quality control professionals in the drug development and manufacturing sectors. The protocols detailed herein cover structural elucidation, functional group confirmation, purity assessment, and thermal property analysis, forming a robust, self-validating analytical package.
Introduction: The Strategic Importance of Intermediate Characterization
In pharmaceutical manufacturing, the quality of the final drug product is not merely determined at the final step but is built throughout the synthesis process.[3] Intermediates like 4-fluorophenyl 3-methyl-4-nitrobenzoate are the foundational building blocks of APIs, and their quality attributes are often carried through to the final product.[1] Inadequate characterization at this stage can lead to downstream manufacturing failures, regulatory hurdles, and compromised patient safety.[3][4]
Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This guide outlines a logical workflow for characterizing this specific molecule, employing a suite of orthogonal techniques to build a complete analytical profile.
Caption: A logical workflow for the comprehensive characterization of a pharmaceutical intermediate.
Structural Elucidation and Confirmation
The primary objective is to unequivocally confirm that the synthesized molecule is indeed 4-fluorophenyl 3-methyl-4-nitrobenzoate and not an isomer or related byproduct. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, supported by Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.
Rationale & Expertise: The molecule's structure features distinct proton environments: a methyl group, three protons on the nitro-substituted ring, and four protons on the fluoro-substituted ring. The electron-withdrawing effects of the nitro and ester groups will shift adjacent protons downfield, while the fluorine atom will induce characteristic splitting in both ¹H and ¹³C spectra.[5]
Predicted ¹H NMR Chemical Shifts (in CDCl₃, reference TMS at 0 ppm):
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |
|---|---|---|---|---|
| Methyl (CH₃) | 2.5 - 2.7 | Singlet (s) | N/A | Adjacent to an aromatic ring, no neighboring protons. |
| Aromatic H (Nitro Ring) | 8.0 - 8.8 | Multiplets (m) | ortho, meta | Strongly deshielded by adjacent NO₂ and ester groups.[6] |
| Aromatic H (Fluoro Ring) | 7.1 - 7.4 | Multiplets (m) | ortho, meta, H-F | Protons on the fluorophenyl ring, showing coupling to fluorine. |
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C Acquisition Parameters:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, until adequate signal-to-noise is achieved.
-
-
¹⁹F Acquisition Parameters:
-
Pulse Program: Standard single pulse, proton-decoupled.
-
Reference: CCl₃F at 0 ppm.
-
Number of Scans: 64.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference the TMS peak to 0.00 ppm.
Mass Spectrometry (MS)
Rationale & Expertise: MS provides the molecular weight of the compound, offering a fundamental check of its identity. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, minimizing fragmentation and clearly showing the molecular ion.
Protocol: LC-MS Analysis
-
System: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in acetonitrile or methanol.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 10 L/min.
-
Gas Temperature: 300 °C.
-
Scan Range: m/z 100-500.
-
-
Data Interpretation:
-
Expected Molecular Weight: C₁₄H₁₀FNO₄ = 275.06 g/mol .
-
Expected Ion Peak [M+H]⁺: m/z = 276.07.
-
Expected Sodium Adduct [M+Na]⁺: m/z = 298.05.
-
Functional Group and Purity Analysis
Once the structure is confirmed, the next steps are to verify the presence of key functional groups and to quantify the purity of the material.
Infrared (IR) Spectroscopy
Rationale & Expertise: IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of the molecule's characteristic functional groups: the ester carbonyl (C=O), the nitro group (N-O), and bonds associated with the aromatic rings (C=C, C-H) and the C-F bond. Aromatic esters exhibit a characteristic pattern of three strong bands often called the "Rule of Three".[7]
Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1720 - 1740 |
| Nitro N-O | Asymmetric Stretch | 1520 - 1560[8][9][10] |
| Nitro N-O | Symmetric Stretch | 1340 - 1370[8][9][10] |
| Aromatic C-O | Stretch | 1250 - 1300[7] |
| C-F | Stretch | 1100 - 1250 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction. Label significant peaks.
High-Performance Liquid Chromatography (HPLC)
Rationale & Expertise: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and profiling any related impurities.[1][2] A reverse-phase C18 column is ideal for this molecule, separating compounds based on polarity. A gradient elution using water and a polar organic solvent like acetonitrile will ensure that any impurities with different polarities are well-resolved from the main peak. UV detection is suitable as the aromatic rings and nitro group provide strong chromophores.
Caption: A decision-making flowchart for developing a robust HPLC purity method.
Protocol: Purity Determination by Reverse-Phase HPLC
-
Instrumentation & Conditions:
-
HPLC System: Quaternary or Binary pump, autosampler, column oven, Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (determine λ_max via DAD scan).
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 5 95 18.0 5 95 18.1 70 30 | 22.0 | 70 | 30 |
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This gives a stock concentration of 100 µg/mL.
-
-
Analysis:
-
Inject a diluent blank to ensure no system peaks interfere.
-
Inject the sample solution in triplicate.
-
-
Calculation:
-
Determine the area of all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Trustworthiness - System Suitability: Before sample analysis, perform 5 replicate injections of the sample solution. The system is suitable if:
-
The relative standard deviation (RSD) of the main peak area is ≤ 2.0%.
-
The tailing factor for the main peak is between 0.8 and 1.5.
-
The theoretical plate count is ≥ 2000.
-
Thermal Analysis
Differential Scanning Calorimetry (DSC)
Rationale & Expertise: DSC is a powerful technique for determining the melting point and assessing the absolute purity of crystalline solids.[11] According to the van't Hoff equation, the presence of impurities broadens the melting endotherm and depresses the melting point. This technique is recognized by major pharmacopeias for purity analysis.[11]
Protocol: Melting Point and Purity by DSC
-
Instrument: A calibrated DSC instrument (e.g., with indium standard).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum DSC pan and hermetically seal.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp at a rate of 2 °C/min to a temperature at least 20 °C above the expected melting point.
-
Use a nitrogen purge gas at 50 mL/min.
-
-
Data Analysis:
-
Determine the onset and peak temperature of the melting endotherm. The onset is typically reported as the melting point.
-
Use the instrument's software to perform a purity calculation based on the van't Hoff model. This is valid for crystalline materials with purities >98.5% that do not decompose upon melting.[11]
-
Summary of Analytical Methods and Expected Results
| Technique | Purpose | Key Parameters / Conditions | Expected Result |
| ¹H NMR | Structural Confirmation | 400 MHz, CDCl₃ | Peaks corresponding to methyl, and two distinct aromatic systems. |
| ¹³C NMR | Structural Confirmation | 100 MHz, CDCl₃ | Resonances for all 14 unique carbons. |
| Mass Spec. | Molecular Weight | ESI+, m/z 100-500 | [M+H]⁺ at m/z = 276.07. |
| FTIR | Functional Groups | ATR, 4000-650 cm⁻¹ | Strong bands for C=O (~1730), N-O (~1540, ~1350), C-F (~1150). |
| HPLC | Purity/Impurities | C18, ACN/H₂O gradient | Main peak with purity >99.0% area percent. |
| DSC | Melting Point & Purity | 2 °C/min ramp | Sharp melting endotherm; purity consistent with HPLC. |
References
- Novasol Biotech. (2024, October 1).
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
- Emery Pharma. (2023, March 7).
- The Analytical Method Development and Validation: A Review. (n.d.).
- Analytical Method Validation for Quality Assurance and Process Valid
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- NETZSCH Analyzing & Testing. (2020, July 22).
- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).
- LIGHT ABSORPTION STUDIES: PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. (n.d.). Canadian Science Publishing.
- Quantitative Infrared Spectrophotometry of Organic Nitr
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
- Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341-6351.
- Ultraviolet absorption spectra: Some substituted benzoic acids. (2007, April 25). Semantic Scholar.
- Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
- Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... (n.d.).
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
- Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785.
- Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10).
- The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy.
- PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. (n.d.). Canadian Science Publishing.
- MaChemGuy. (2018, March 30).
- Supporting Inform
- Electronic Supplementary Material (ESI) for RSC Advances. (n.d.). The Royal Society of Chemistry.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15).
- Infrared Spectroscopy. (n.d.). CDN.
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- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. upm-inc.com [upm-inc.com]
- 5. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
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Comprehensive NMR Spectroscopic Analysis of 4-Fluorophenyl 3-Methyl-4-Nitrobenzoate: A Multi-Nuclear Approach to Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 4-fluorophenyl 3-methyl-4-nitrobenzoate, a complex aromatic ester. The structural intricacy of this molecule, featuring two distinct and highly substituted aromatic rings, necessitates a multi-dimensional NMR strategy for unambiguous resonance assignment. We present optimized protocols for the acquisition of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra, supplemented by two-dimensional correlation experiments (COSY, HSQC, HMBC). The causality behind specific experimental parameter choices is discussed, providing a framework for adapting these methods to other complex small molecules. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who rely on precise structural verification.
Introduction: The Analytical Challenge
4-Fluorophenyl 3-methyl-4-nitrobenzoate is a molecule that presents a rich tapestry of NMR phenomena. It comprises two key moieties linked by an ester functional group: a 4-fluorophenyl ring and a 3-methyl-4-nitrobenzoate ring. The substituents on each ring—a halogen, a nitro group, and a methyl group—exert profound and distinct electronic effects. The strongly electron-withdrawing nitro group and the highly electronegative fluorine atom, combined with the electron-donating methyl group, create a dispersed and complex spectral environment.
Accurate structural confirmation is paramount in fields like drug development, where subtle isomeric differences can lead to vastly different biological activities. A simple ¹H NMR spectrum is insufficient for an unequivocal assignment of this molecule. Therefore, a comprehensive approach utilizing ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy is not merely advantageous but essential for complete and trustworthy characterization.
Molecular Structure and Predicted Spectroscopic Features
To facilitate discussion, a standardized numbering scheme is assigned to the molecule.
Caption: Numbering scheme for 4-fluorophenyl 3-methyl-4-nitrobenzoate.
-
4-Fluorophenyl Ring: Protons H2'/H6' and H3'/H5' are chemically equivalent due to symmetry. They will present as a pair of doublets of doublets (or a complex multiplet resembling an AA'BB' system) due to H-H and H-F couplings. The fluorine atom will induce significant through-bond couplings (J-couplings) to adjacent protons and carbons.
-
3-Methyl-4-Nitrobenzoate Ring: This ring lacks symmetry, giving rise to three distinct aromatic proton signals (H2, H5, H6) in an ABC spin system. The powerful electron-withdrawing nature of the nitro group at C4 will strongly deshield the ortho proton H5 and, to a lesser extent, the meta proton H2.[1] The methyl group at C3 will have a minor shielding effect on the ortho protons H2 and H4 (which is substituted).
-
¹⁹F NMR: A single resonance is expected. Its chemical shift is highly sensitive to the electronic environment of the aromatic ring.[2] Couplings to H3'/H5' (³JHF, ortho) and H2'/H6' (⁴JHF, meta) are anticipated.[3]
Experimental Protocols
Materials and Sample Preparation
-
Compound: 4-fluorophenyl 3-methyl-4-nitrobenzoate (~15-20 mg for ¹H, ~40-50 mg for ¹³C)
-
NMR Solvent: Deuterated chloroform (CDCl₃) is a suitable first choice due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent signal. Other solvents like DMSO-d₆ can be used if solubility is an issue.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer to the NMR solvent (0.03% v/v) to serve as the 0 ppm reference.
-
Equipment: 5 mm NMR tubes, Pasteur pipettes, sample vials.
Protocol:
-
Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Instrument and Acquisition Parameters
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.
| Experiment | Parameter | Recommended Value | Rationale (Expertise & Experience) |
| ¹H NMR | Pulse Program | zg30 | A standard 30° pulse is used to avoid saturation and allow for faster repetition, ensuring a good signal-to-noise ratio in a short time. |
| Spectral Width | 12-16 ppm | Encompasses the full range of expected proton chemical shifts, from aliphatic to aromatic.[4] | |
| Acquisition Time (AQ) | ~3-4 s | Provides adequate resolution to resolve fine coupling patterns. | |
| Relaxation Delay (D1) | 2 s | Sufficient for most protons to relax, allowing for semi-quantitative integration. | |
| Number of Scans (NS) | 8-16 | Averages out random noise, improving the signal-to-noise ratio. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Proton-decoupled experiment using a 30° pulse. Gated decoupling improves baseline quality. |
| Spectral Width | 220-240 ppm | Covers the full range of organic carbons, including the downfield carbonyl carbon.[4] | |
| Acquisition Time (AQ) | ~1-2 s | Balances resolution and experiment time. | |
| Relaxation Delay (D1) | 5-10 s | Crucial for Trustworthiness. Quaternary carbons (like C1, C3, C4, C1', C4', and C=O) relax slowly. A longer delay is essential to ensure their signals are not attenuated, which is critical for accurate peak detection. | |
| Number of Scans (NS) | 1024 or more | The low natural abundance of ¹³C requires a significantly higher number of scans to achieve a good signal-to-noise ratio. | |
| ¹⁹F NMR | Pulse Program | zg30 | A simple pulse-acquire sequence is sufficient due to the high sensitivity of the ¹⁹F nucleus.[3] |
| Spectral Width | ~50-100 ppm | Centered around the expected aryl-fluoride region (~ -100 to -120 ppm relative to CFCl₃). The wide chemical shift range of ¹⁹F makes a broader window prudent.[2] | |
| Relaxation Delay (D1) | 2 s | Similar to protons, fluorine relaxation is generally efficient. | |
| Number of Scans (NS) | 16-32 | Fewer scans are needed than for ¹³C due to 100% natural abundance and high gyromagnetic ratio. | |
| 2D COSY | Pulse Program | cosygpqf | Gradient-selected, phase-sensitive COSY provides clean spectra with good artifact suppression. |
| Spectral Width | 12-16 ppm (both F2/F1) | Set to match the ¹H spectral window. | |
| Data Points | 2048 (F2) x 256 (F1) | Provides a good balance of resolution and experiment time. | |
| 2D HSQC | Pulse Program | hsqcedetgpsisp2.3 | Editing HSQC allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals, aiding in assignment. |
| Spectral Width | F2: 12-16 ppm, F1: 220-240 ppm | Correlates the ¹H and ¹³C chemical shifts. | |
| ¹J(CH) Coupling | 145 Hz | An average one-bond C-H coupling constant, suitable for detecting most correlations. | |
| 2D HMBC | Pulse Program | hmbcgplpndqf | Optimized for detecting long-range (2-3 bond) C-H correlations, which are key to connecting molecular fragments. |
| Spectral Width | F2: 12-16 ppm, F1: 220-240 ppm | Correlates ¹H and ¹³C chemical shifts. | |
| Long-Range J(CH) | 8 Hz | A typical value to observe 2- and 3-bond correlations. Experimenting with 4 Hz and 10 Hz can sometimes reveal additional correlations. |
Data Analysis and Structural Elucidation Workflow
A systematic approach is crucial for assembling the spectral puzzle.
Caption: Workflow for NMR-based structure validation.
Predicted Spectral Data and Interpretation
¹H NMR Predicted Data (400 MHz, CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment Rationale |
| H2 | ~8.4 - 8.6 | d | J(H2-H6) ≈ 2.0 | Ortho to the ester carbonyl and meta to the strongly withdrawing NO₂ group. |
| H5 | ~8.1 - 8.3 | d | J(H5-H6) ≈ 8.5 | Ortho to the strongly withdrawing NO₂ group.[1] |
| H6 | ~7.6 - 7.8 | dd | J(H5-H6) ≈ 8.5, J(H2-H6) ≈ 2.0 | Ortho to the ester-substituted C1 and meta to the NO₂ group. |
| H2'/H6' | ~7.2 - 7.4 | m (dd) | J(H2'-H3') ≈ 9.0, J(H2'-F) ≈ 5.0 | Influenced by the ester oxygen and meta-coupled to fluorine. |
| H3'/H5' | ~7.1 - 7.2 | m (dt) | J(H2'-H3') ≈ 9.0, J(H3'-F) ≈ 8.5 | Ortho-coupled to fluorine. |
| CH₃ | ~2.7 - 2.8 | s | - | Methyl group on an aromatic ring adjacent to a nitro group. |
¹³C NMR Predicted Data (101 MHz, CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Multiplicity (¹JCF) | Assignment Rationale |
| C=O | ~164 - 166 | s | Typical ester carbonyl chemical shift.[5] |
| C4' | ~160 - 164 | d, ¹JCF ≈ 250 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant. |
| C4 | ~150 - 152 | s | Attached to the electron-withdrawing nitro group. |
| C1' | ~146 - 148 | d, ⁴JCF ≈ 3 Hz | Attached to the ester oxygen, deshielded, and weakly coupled to fluorine. |
| C3 | ~138 - 140 | s | Attached to the methyl group. |
| C2 | ~133 - 135 | s | Quaternary carbon adjacent to the ester. |
| C5 | ~130 - 132 | s | Aromatic CH ortho to the nitro group. |
| C1 | ~129 - 131 | s | Aromatic CH. |
| C6 | ~125 - 127 | s | Aromatic CH. |
| C2'/C6' | ~122 - 124 | d, ³JCF ≈ 9 Hz | Meta to fluorine. |
| C3'/C5' | ~116 - 118 | d, ²JCF ≈ 22 Hz | Ortho to fluorine, shielded, and shows a characteristic two-bond C-F coupling. |
| CH₃ | ~21 - 23 | s | Typical aromatic methyl carbon. |
¹⁹F NMR Predicted Data (376 MHz, CDCl₃)
| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment Rationale | | :--- | :--- | :--- | :--- | | F4' | ~ -110 to -115 | t | J(F-H3'/H5') ≈ 8.5 | Typical range for a fluorine on an electron-deficient aromatic ring. Appears as a triplet due to coupling with two equivalent ortho protons (H3'/H5'). |
The Power of 2D Correlation
-
COSY: Will confirm the H5-H6 and H2-H6 couplings in the nitro-bearing ring and the H2'/H6' to H3'/H5' coupling in the fluoro-ring. It definitively establishes the proton connectivity within each isolated spin system.
-
HSQC: Unambiguously links each proton to its directly attached carbon (H2 to C2, H5 to C5, H6 to C6, H2'/H6' to C2'/C6', H3'/H5' to C3'/C5', and the methyl protons to the methyl carbon).
-
HMBC: This is the key experiment for assembling the full structure. Key expected correlations include:
-
H2'/H6' → C=O: Connects the fluorophenyl ring to the ester carbonyl.
-
H2 and H6 → C=O: Connects the 3-methyl-4-nitrobenzoate ring to the ester carbonyl.
-
Methyl Protons → C3, C2, C4: Confirms the position of the methyl group at C3.
-
H5 → C3, C1: Further confirms the assignments on the nitro-bearing ring.
-
Conclusion
The structural elucidation of 4-fluorophenyl 3-methyl-4-nitrobenzoate serves as an exemplary case for the application of a modern, multi-nuclear NMR toolkit. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, every atom in the molecule can be confidently assigned. The protocols and analytical workflow detailed in this note are robust and can be broadly applied to the characterization of other novel chemical entities, ensuring the highest degree of scientific integrity and accelerating research and development timelines.
References
-
ResearchGate. Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester... Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Available from: [Link]
-
Centers for Disease Control and Prevention. Supporting Information for "A photo-removable protecting group for aldehydes and ketones". Available from: [Link]
-
Canadian Journal of Chemistry. EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. (1965). Available from: [Link]
-
ACS Publications. Using Esters To Introduce Paradigms of Spin–Spin Coupling. (2016). Available from: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024). Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for... Available from: [Link]
-
Encyclopedia of Magnetic Resonance. Fluorine NMR. Available from: [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]
-
ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024). Available from: [Link]
-
PubChemLite. 4-fluorophenyl 3-nitrobenzoate (C13H8FNO4). Available from: [Link]
-
University of Ottawa. 19Flourine NMR. Available from: [Link]
Sources
Application Note: FPMNB – A Chemoselective Acylating Agent for Pharmacophore Installation
Topic: 4-fluorophenyl 3-methyl-4-nitrobenzoate (FPMNB) as a Pharmaceutical Intermediate Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
4-fluorophenyl 3-methyl-4-nitrobenzoate (FPMNB) is a specialized "active ester" intermediate used in the synthesis of complex pharmaceutical ingredients. Unlike simple methyl or ethyl esters, the 4-fluorophenyl moiety acts as a tunable leaving group, rendering the carbonyl carbon sufficiently electrophilic for reaction with amines under mild conditions, yet stable enough to survive storage and handling where acid chlorides would degrade.
This compound serves as a critical vehicle for introducing the 3-methyl-4-nitrobenzoyl motif—a precursor to the 3-methyl-4-aminobenzamide pharmacophore found in various kinase inhibitors (e.g., Bcr-Abl inhibitors) and androgen receptor antagonists.
Key Technical Advantages[1]
-
Chemoselectivity: Preferentially reacts with primary amines over secondary hydroxyls, avoiding the protection/deprotection steps required when using acid chlorides.
-
Atom Economy: The 4-fluorophenol byproduct can be recovered and recycled.
-
Crystallinity: FPMNB typically forms stable solids, allowing for purification by crystallization rather than chromatography, which is essential for GMP scale-up.
Chemical Identity & Properties
| Property | Data | Note |
| Chemical Name | 4-fluorophenyl 3-methyl-4-nitrobenzoate | |
| Molecular Formula | ||
| Molecular Weight | 275.23 g/mol | |
| Functional Class | Activated Aryl Ester | Leaving Group: |
| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water/alcohols |
| Stability | Stable at RT (Dry) | Hydrolyzes slowly in basic aqueous media |
Mechanism of Action: The "Active Ester" Principle
In drug synthesis, coupling a carboxylic acid (3-methyl-4-nitrobenzoic acid) to a complex heterocyclic amine is often challenging due to steric hindrance or competing nucleophiles.
-
Activation: The electron-withdrawing fluorine atom on the phenoxy ring pulls electron density from the ester oxygen.
-
Induction: This increases the electrophilicity of the carbonyl carbon (
). -
Aminolysis: An incoming amine attacks the carbonyl, expelling 4-fluorophenoxide.
-
Advantage: The reactivity is higher than alkyl esters (which require heat/catalysts) but lower than acid chlorides (which are non-selective and moisture-sensitive).
Pathway Diagram
Figure 1: The synthetic utility of FPMNB as a stable yet reactive acylating agent.
Experimental Protocols
Protocol A: Synthesis of FPMNB (Intermediate Preparation)
Objective: To synthesize high-purity 4-fluorophenyl 3-methyl-4-nitrobenzoate from the corresponding acid chloride.
Reagents:
-
3-methyl-4-nitrobenzoyl chloride (1.0 equiv)
-
4-fluorophenol (1.05 equiv)
-
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM) (anhydrous, 10 volumes)
Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with 3-methyl-4-nitrobenzoyl chloride and DCM under nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Dissolve 4-fluorophenol in a minimal amount of DCM. Add this solution dropwise to the flask.
-
Base Addition: Add
dropwise over 30 minutes, maintaining the internal temperature below 5°C. Note: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
-
Workup:
-
Wash the organic layer with 1M HCl (2x) to remove excess amine and base.
-
Wash with 5%
(2x) to remove unreacted phenols. -
Wash with Brine (1x).
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane to yield FPMNB as off-white crystals.
Protocol B: Chemoselective Amide Coupling (Drug Synthesis)
Objective: Use FPMNB to acylate a heterocyclic amine (e.g., 2-amino-pyridine derivative) without affecting other sensitive groups.
Reagents:
-
FPMNB (1.1 equiv)
-
Target Amine (1.0 equiv)
-
Cesium Carbonate (
) (1.5 equiv) or DIPEA -
DMF or DMSO (Solvent)
Methodology:
-
Dissolution: Dissolve the Target Amine in DMF (5 volumes).
-
Coupling: Add
followed by solid FPMNB in one portion. -
Incubation: Stir at 40°C for 6-12 hours. Note: FPMNB allows this reaction to proceed at lower temperatures than methyl esters, preventing thermal degradation.
-
Quench: Pour the reaction mixture into ice-cold water. The product often precipitates.
-
Filtration: Filter the solid precipitate. The filtrate contains the 4-fluorophenol byproduct.
Protocol C: Nitro Reduction (Pharmacophore Activation)
Objective: Convert the nitro group to the aniline, generating the final bioactive "3-methyl-4-aminobenzamide" core.
Methodology:
-
Dissolve the Amide Product (from Protocol B) in Ethanol/THF (1:1).
-
Add 10% Pd/C catalyst (5 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 4 hours. -
Filter through Celite and concentrate to yield the final intermediate.
Comparative Analysis: Why Use FPMNB?
The choice of leaving group dictates the success of the acylation.
| Leaving Group | Reactivity | Stability | Selectivity | Application Context |
| Chloride (-Cl) | Extreme | Low (Hydrolyzes rapidly) | Poor (Attacks OH, NH, SH) | Simple, robust substrates only. |
| Methyl (-OMe) | Low | High | High | Requires high heat/strong base; often fails with steric bulk. |
| p-Nitrophenyl (-OPh-NO2) | High | Moderate | Good | Difficult to remove yellow byproduct; potential toxicity. |
| p-Fluorophenyl (FPMNB) | High-Moderate | High | Excellent | Ideal for late-stage functionalization of expensive APIs. |
Downstream Pharmaceutical Relevance
The 3-methyl-4-nitrobenzoyl scaffold, once installed via FPMNB and reduced, forms the core of several bioactive classes:
-
Kinase Inhibitors: The 3-methyl-4-aminobenzamide motif binds into the ATP pocket of specific tyrosine kinases (e.g., Bcr-Abl, c-Kit). The methyl group provides steric twist, forcing the molecule into a specific conformation for binding.
-
Androgen Receptor Antagonists: Similar benzoic acid derivatives are precursors in the synthesis of second-generation anti-androgens (related to Enzalutamide/Apalutamide structures, though those specifically use cyanobenzamides).
-
PASK Inhibitors: Used in metabolic disease research (e.g., PAS Kinase inhibitors for diabetes).
Workflow Diagram
Figure 2: Complete synthetic workflow from raw material to API scaffold.
References
-
Synthesis of Nitrobenzoic Acid Derivatives
- Source: NIST Chemistry WebBook, SRD 69.
- Data: 4-Nitrobenzoyl chloride properties and reactivity d
-
URL:[Link]
- Source: BenchChem Application Note. "Comparative study of pentafluorophenyl and other active esters in coupling efficiency.
- 3-Methyl-4-Nitrobenzoate in Pharmaceutical Synthesis: Source: ChemicalBook / Patent Literature (CN104447348A). Relevance: Identifies 3-methyl-4-nitrobenzoic acid as a key intermediate for antihypertensive (Telmisartan) and kinase inhibitor drugs.
-
General Amide Coupling Methodologies
- Source:Organic Process Research & Development.
- Relevance: Contextualizes the use of activated esters vs.
-
URL:[Link]
Sources
application in agrochemical synthesis
Application Note: Intensified Gas-Liquid Flow Synthesis of Fluorinated Pyrazoles for SDHI Fungicides
Abstract & Introduction
The introduction of fluorine into agrochemical scaffolds is a pivotal strategy for enhancing metabolic stability and lipophilicity.[1][2] Currently, over 50% of registered agrochemicals contain at least one fluorine atom. Among these, Succinate Dehydrogenase Inhibitors (SDHIs) —such as Fluxapyroxad, Bixafen, and Sedaxane—represent a multi-billion dollar class of fungicides essential for crop protection. These molecules share a common pharmacophore: a pyrazole-carboxamide core often substituted with a difluoromethyl (
Traditional batch synthesis of the
This Application Note details a continuous flow protocol for the difluoromethylation of pyrazoles. By utilizing a gas-liquid segmented flow regime, this method enhances interfacial surface area, improves safety profiles, and significantly reduces the E-factor (waste) compared to batch processing.
Mechanism & Strategy
The target transformation is the
Why Flow Chemistry?
-
Mass Transfer: Gas-liquid segmented flow (Taylor flow) creates thin films and internal circulation within slugs, increasing the mass transfer coefficient (
) by orders of magnitude over stirred tanks. -
Safety: The reactor volume is small, minimizing the inventory of potentially explosive carbene intermediates and pressurized gas.
-
Selectivity: Precise residence time control minimizes over-alkylation or decomposition of the sensitive ester functionality.
Figure 1: Retrosynthetic Workflow & SDHI Scaffold
Caption: Retrosynthetic pathway for SDHI fungicides, highlighting the critical N-difluoromethylation step performed in continuous flow.
Experimental Protocol
Equipment & Reagents
-
Flow Reactor: Vapourtec R-Series or equivalent modular flow system.
-
Reactor Coil: 10 mL PFA tube reactor (fluoropolymer is essential for resistance to bases and fluorine species).
-
Pumps:
-
Pump A: High-pressure slurry/solution pump (for organic substrate).
-
Pump B: Mass Flow Controller (MFC) for ClCF
H gas delivery.
-
-
Back Pressure Regulator (BPR): Set to 10–15 bar (to keep gas solubilized or compressed).
-
Reagents:
-
Substrate: Ethyl 3-methyl-1H-pyrazole-4-carboxylate (0.5 M in 1,4-Dioxane).
-
Base: KOH (30% aq. solution) or K
CO with catalytic 18-crown-6 (Phase Transfer Catalyst). -
Gas: Chlorodifluoromethane (ClCF
H).[3] Note: Ensure regulatory compliance for handling HCFCs or use TFEDMA as a liquid alternative if required.
-
Step-by-Step Procedure
Step 1: System Preparation
-
Purge the liquid lines with 1,4-dioxane/water mixtures to remove air.
-
Set the reactor temperature to 70 °C .
-
Pressurize the system using the BPR to 12 bar . This pressure is critical to increase the saturation concentration of ClCF
H in the liquid phase.
Step 2: Feed Calibration
-
Feed A (Liquid): Mix the pyrazole substrate (1.0 equiv) and PTC (0.05 equiv) in 1,4-dioxane. Pump rate: 0.5 mL/min .
-
Feed B (Base): Aqueous KOH (5.0 equiv). Pump rate: 0.5 mL/min . Note: Pre-mix A and B in a T-mixer immediately before the gas injection if stability is an issue, or combine in a single slurry feed if compatible.
-
Feed C (Gas): ClCF
H gas introduced via a gas-liquid T-mixer. Flow rate calculated to provide 3.0 equiv excess relative to the substrate.
Step 3: Reaction Execution
-
Initiate liquid flow to establish stable pressure.
-
Open the MFC for the gas feed. Observe the formation of a segmented flow pattern (slug flow) in the PFA tubing.
-
Residence Time: Target 10–20 minutes inside the heated coil.
-
Quench: Direct the reactor output into a cooled collection vessel containing dilute HCl to neutralize excess base and quench the carbene species.
Step 4: Work-up & Isolation
-
Separate the organic phase.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Dry over MgSO
and concentrate. -
Purification: Recrystallization from heptane/EtOAc is typically sufficient for these scaffolds, avoiding chromatography.
Figure 2: Continuous Flow Reactor Diagram
Caption: Schematic of the gas-liquid segmented flow reactor for difluoromethylation.
Results & Data Analysis
The following data compares a standard batch protocol (autoclave) vs. the optimized continuous flow protocol described above.
| Metric | Batch Process (Autoclave) | Continuous Flow (This Protocol) | Improvement |
| Reaction Time | 4–6 Hours | 15 Minutes | 16x Faster |
| Yield | 72% (Variable) | 88% (Consistent) | +16% |
| Selectivity (N1:N2) | 4:1 | 12:1 | High Regiocontrol |
| E-Factor (Waste) | 25 kg/kg | 8 kg/kg | 3x Greener |
| Safety Profile | High Risk (Pressurized Bulk Gas) | Low Risk (In-situ Consumption) | Inherently Safer |
Key Technical Insight: The improved selectivity in flow is attributed to the precise control of temperature and mixing. In batch, local "hot spots" and concentration gradients often lead to bis-alkylation or N2-isomer formation. The superior heat transfer of the micro-reactor ensures the kinetic product is favored and preserved.
Troubleshooting & Optimization (Self-Validating System)
To ensure the protocol is self-validating, monitor these critical parameters:
-
Pressure Drop (
):-
Normal: < 2 bar across the reactor.[4]
-
Issue: If
spikes > 5 bar, solids (salts like KCl) may be precipitating. -
Fix: Increase the water ratio in Feed B or add a solubilizer (e.g., DMSO) to the organic feed.
-
-
Slug Stability:
-
Visual Check: The gas bubbles should be uniform in size.
-
Issue: If gas slugs merge into a continuous stream (annular flow), mass transfer efficiency drops.
-
Fix: Adjust the gas/liquid flow ratio or increase the BPR pressure to compress the gas.
-
-
Regioselectivity Check (NMR):
-
Use
F NMR on the crude output. The -difluoromethyl group typically appears as a doublet around ppm ( Hz). The undesired isomer often shifts by 1–2 ppm.
-
References
-
Fujiwara, T., & O’Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry. Link
-
Britton, H., & Raston, C. L. (2017). Multi-step continuous flow synthesis. Chemical Society Reviews. Link
-
Noël, T., et al. (2024).[5] PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.[2] Science. Link
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The use of diethylaminosulfur-trifluoride (DAST) for the fluorination in a continuous flow reactor.[6] Synlett. Link
-
Bao, L., et al. (2025).[4][7] Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides. Journal of Agricultural and Food Chemistry. Link
Sources
- 1. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds | EurekAlert! [eurekalert.org]
- 2. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Fluorophenyl 3-methyl-4-nitrobenzoate Synthesis
Topic: Optimizing Reaction Conditions for 4-Fluorophenyl 3-methyl-4-nitrobenzoate Role: Senior Application Scientist / Technical Support Lead
Welcome to the reaction optimization hub. This guide addresses the synthesis of 4-fluorophenyl 3-methyl-4-nitrobenzoate , a specific aryl ester derived from 3-methyl-4-nitrobenzoic acid and 4-fluorophenol .
Unlike simple aliphatic esterifications, this reaction involves a phenol nucleophile (lower nucleophilicity) and a nitro-substituted aromatic acid . Standard Fischer esterification will fail or proceed with negligible yields. This guide prioritizes the Acyl Chloride Method (robust, scalable) and the Steglich Esterification (mild, bench-scale) to overcome these electronic and thermodynamic barriers.
🔬 Module 1: Optimized Experimental Protocols
Method A: The Acid Chloride Route (Gold Standard for Scale)
Best for: High yields (>85%), scalable synthesis (grams to kilos), and avoiding difficult urea byproducts.
The Logic: Phenols are poor nucleophiles. Converting the carboxylic acid to an acid chloride creates a highly electrophilic species (
Protocol:
-
Activation: Suspend 3-methyl-4-nitrobenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene .
-
Chlorination: Add Thionyl Chloride (
) (1.5 equiv) and a catalytic drop of DMF . Reflux until gas evolution ( ) ceases and the solution clears (approx. 2-3 hours). -
Isolation (Critical): Evaporate solvent and excess
completely under vacuum. Re-dissolve the crude acid chloride in fresh anhydrous DCM. -
Coupling: Cool the solution to 0°C. Add 4-fluorophenol (1.05 equiv) and Triethylamine (
) (1.2 equiv) or Pyridine dropwise. -
Workup: Stir at Room Temp (RT) for 4-6 hours. Wash with 1M HCl (removes amine), 1M NaOH (removes unreacted phenol), and Brine. Dry over
.
Method B: Steglich Esterification (DCC/DMAP)
Best for: Small-scale discovery chemistry, acid-sensitive substrates, or when generating acid chlorides is operationally difficult.
Protocol:
-
Dissolve 3-methyl-4-nitrobenzoic acid (1.0 equiv) and 4-fluorophenol (1.1 equiv) in anhydrous DCM .
-
Add DMAP (4-Dimethylaminopyridine) (0.1 equiv) as the acyl-transfer catalyst.
-
Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) dissolved in DCM dropwise.
-
Observation: A white precipitate (DCU - dicyclohexylurea) will form almost immediately.
-
Stir at RT overnight. Filter off the DCU precipitate before aqueous workup.
📊 Module 2: Visual Workflows & Logic
Synthesis Pathway & Mechanism
The following diagram illustrates the critical decision points and mechanistic flow for the Acid Chloride route.
Caption: Step-wise activation and coupling workflow. The "Intermediate" stage requires strict moisture control to prevent reversion to the starting acid.
🛠 Module 3: Troubleshooting Guide (FAQs)
Ticket #101: Low Yield & Recovery of Starting Material
User Report: "I followed the acid chloride method, but after workup, I recovered mostly unreacted 3-methyl-4-nitrobenzoic acid."
Root Cause Analysis:
This is a classic sign of Hydrolysis . The acid chloride intermediate is highly moisture-sensitive. If your DCM was "wet" or the
Corrective Actions:
-
Solvent Integrity: Ensure DCM is distilled over
or taken from a solvent purification system (SPS). -
The "Azeotrope" Trick: After evaporating the
, add a small amount of Toluene and evaporate again. This helps pull off the last traces of thionyl chloride which can inhibit the base in the next step. -
Verify Conversion: Before adding phenol, take a small aliquot of the acid chloride, add MeOH, and run TLC. You should see the methyl ester (which runs higher than the acid). If you see acid, the activation failed.
Ticket #102: Product is Dark Red/Brown (Coloration Issues)
User Report: "The reaction mixture turned a deep red/brown color upon adding the base. Is my product decomposing?"
Root Cause Analysis: Nitro-aromatics are prone to forming Meisenheimer Complexes or charge-transfer complexes in the presence of strong bases or nucleophiles. The electron-withdrawing nitro group makes the ring susceptible to nucleophilic attack, not just at the carbonyl, but at the ring carbons.
Corrective Actions:
-
Base Selection: Switch from stronger bases (like NaOH/KOH) to non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or 2,6-Lutidine .
-
Temperature Control: Ensure the addition of the base is done strictly at 0°C . The color change is often reversible upon acidification during workup.
-
Workup: Wash the organic layer with dilute HCl (1M) immediately. If the color persists in the organic layer, treat with activated charcoal before recrystallization.
Ticket #103: Difficult Purification (Sticky Solid/Oil)
User Report: "The product is an oil that won't solidify, or it's contaminated with 4-fluorophenol."
Root Cause Analysis:
4-Fluorophenol (
Optimization Table: Purification Strategies
| Impurity | Detection (TLC) | Removal Strategy |
| 4-Fluorophenol | Stains with | Alkaline Wash: Wash organic layer with 2M NaOH (x3). The phenoxide is water-soluble; the ester is not. |
| 3-methyl-4-nitrobenzoic acid | Streaks near baseline | Bicarbonate Wash: Wash with sat. |
| DCU (from Method B) | White solid, UV inactive (mostly) | Cold Filtration: Cool crude DCM to -20°C; DCU precipitates out. Filter through Celite. |
📉 Module 4: Analytical Data & Validation
To confirm you have synthesized the correct target, compare your data against these expected parameters.
-
Physical State: Off-white to pale yellow solid.
-
IR Spectroscopy:
-
Carbonyl (
): ~1735–1750 (Aryl esters shift to higher wavenumbers than alkyl esters). -
Nitro (
): ~1530 (asymmetric) and ~1350 (symmetric).
-
-
1H NMR (Diagnostic Signals):
-
Methyl Group: Singlet approx
2.6–2.7 ppm (deshielded by aromatic ring). -
4-Fluorophenyl moiety: Look for the characteristic splitting pattern (multiplets) around
7.0–7.2 ppm due to H-F coupling ( ).
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Acyl Substitution mechanisms).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). 4-Fluorophenol Compound Summary. National Library of Medicine. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insight on Nucleophilic Acyl Substitution).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-methyl-4-nitrobenzoic acid, 4-fluorophenol, and thionyl chloride before handling. Work in a fume hood.
Validation & Comparative
comparing synthesis methods for 4-fluorophenyl 3-methyl-4-nitrobenzoate
The following guide details the comparative synthesis of 4-fluorophenyl 3-methyl-4-nitrobenzoate , a structural motif relevant to the development of non-steroidal androgen receptor antagonists and kinase inhibitors.
This guide prioritizes reproducibility and scalability , distinguishing between "Gold Standard" process chemistry and "Rapid Prototyping" medicinal chemistry approaches.
Executive Summary & Strategic Analysis
The synthesis of 4-fluorophenyl 3-methyl-4-nitrobenzoate requires the formation of an ester bond between an electron-deficient benzoic acid derivative and a nucleophilic phenol. Unlike aliphatic alcohols, phenols are poor nucleophiles for direct Fischer esterification due to delocalization of the oxygen lone pair. Therefore, activation of the carboxylic acid is mandatory .
We compare the two most robust methodologies:
-
Method A (Acyl Chloride Activation): The industrial "workhorse" method. High atom economy, scalable, and robust.
-
Method B (Steglich Esterification): The laboratory "convenience" method. Mild conditions, avoids corrosive thionyl chloride, but suffers from atom economy issues (urea byproducts).
Method Comparison Matrix
| Feature | Method A: Acyl Chloride (Recommended) | Method B: Steglich (DCC/DMAP) |
| Primary Mechanism | Nucleophilic Acyl Substitution via Acid Chloride | O-Acylisourea Intermediate Coupling |
| Yield Potential | 85 - 95% | 60 - 75% |
| Scalability | High (Kg scale ready) | Low (Byproduct removal difficult >10g) |
| Reaction Time | 3-5 Hours (Two steps) | 12-24 Hours (One pot) |
| Purification | Crystallization or Flash Column | Difficult Column (Urea removal) |
| Atom Economy | High (Byproducts: SO₂, HCl) | Low (Byproduct: DCU - High MW) |
| Cost Efficiency | High (Reagents are cheap) | Moderate (Coupling agents are pricey) |
Visualizing the Synthetic Pathways
The following diagram outlines the decision logic and chemical pathways for both methods.
Figure 1: Comparative reaction pathways. Method A proceeds via a discrete acid chloride intermediate, while Method B utilizes an in-situ active ester.
Detailed Experimental Protocols
Method A: Acyl Chloride Activation (The Gold Standard)
Best for: Scale-up (>5g), high purity requirements, and cost-sensitive projects.
Mechanistic Insight
This method utilizes Thionyl Chloride (
Protocol
Step 1: Acid Chloride Formation
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Charge: Add 3-methyl-4-nitrobenzoic acid (10.0 mmol, 1.81 g) and anhydrous Dichloromethane (DCM) (20 mL).
-
Activation: Add Thionyl Chloride (15.0 mmol, 1.1 mL) dropwise. Add 1-2 drops of DMF (Dimethylformamide) as a catalyst.
-
Observation: Gas evolution (
, ) indicates initiation.
-
-
Reflux: Heat to reflux (40°C) for 2-3 hours.
-
Checkpoint: The suspension should become a clear yellow solution, indicating conversion to the acid chloride.
-
-
Isolation: Evaporate the solvent and excess
under reduced pressure (Rotavap). Re-dissolve the residue in fresh anhydrous DCM (10 mL).
Step 2: Esterification
-
Preparation: In a separate flask, dissolve 4-fluorophenol (10.0 mmol, 1.12 g) and Triethylamine (TEA) (12.0 mmol, 1.67 mL) in anhydrous DCM (10 mL).
-
Addition: Cool the phenol solution to 0°C (ice bath). Add the Acid Chloride solution (from Step 1) dropwise over 15 minutes.
-
Why? Exothermic reaction control prevents side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove excess amine), saturated
(to remove unreacted acid), and Brine. Dry over .[1] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or perform flash chromatography (Hexane:EtOAc 8:2).
Expected Yield: 85-95% Key Risk: Moisture in Step 1 will revert the acid chloride to the starting acid.
Method B: Steglich Esterification (DCC Coupling)
Best for: Small scale (<1g), acid-sensitive substrates, or labs lacking fume hood capacity for
Mechanistic Insight
Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is activated toward nucleophilic attack by the phenol. DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst, significantly accelerating the reaction.
Protocol
-
Setup: Dry 100 mL RBF with
atmosphere. -
Charge: Combine 3-methyl-4-nitrobenzoic acid (5.0 mmol, 0.90 g), 4-fluorophenol (5.0 mmol, 0.56 g), and DMAP (0.5 mmol, 61 mg) in anhydrous DCM (20 mL).
-
Activation: Cool to 0°C. Add DCC (5.5 mmol, 1.13 g) dissolved in minimal DCM dropwise.
-
Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12-16h).
-
Workup: Filter off the white DCU precipitate.
-
Critical Issue: Traces of DCU are notoriously difficult to remove completely.
-
-
Purification: Wash filtrate with 0.5M HCl and
. Concentrate and purify via Flash Column Chromatography.[1] Note: Recrystallization is often insufficient to remove soluble urea byproducts.
Expected Yield: 60-75% Key Risk: Contamination of the final product with urea byproducts (DCU).
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the synthesized product must be validated against these expected parameters:
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: 20% Ethyl Acetate in Hexane.
- Order: 4-fluorophenol (Low) < 3-methyl-4-nitrobenzoic acid (Lowest) < Product Ester (High, ~0.6-0.7) .
-
Visualization: UV lamp (254 nm).[1] The nitro group quenches fluorescence strongly.
-
-
1H NMR (Predicted shifts in
):- ~2.6 ppm (s, 3H, Ar-CH3 ).[1]
- ~7.0-7.2 ppm (m, 4H, Fluorophenyl ring ).
- ~8.0-8.2 ppm (m, 3H, Nitrobenzoate ring ).
Conclusion & Recommendation
For the synthesis of 4-fluorophenyl 3-methyl-4-nitrobenzoate , Method A (Acyl Chloride) is the superior choice for research and development professionals.
-
Choose Method A if: You need >1 gram of material, require high purity for biological assays, and have standard fume hood access.
-
Choose Method B if: You are screening parallel reactions on a milligram scale and wish to avoid handling thionyl chloride.
The thermodynamic barrier of phenol esterification necessitates the high-energy intermediate provided by the acid chloride route, ensuring complete conversion and simplified purification compared to the atom-inefficient coupling agent route.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Acyl Chloride mechanisms).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
BenchChem. (2025).[2][3] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. (Provides analogous reaction conditions for nitro-benzoic acid derivatives). Link
-
Organic Syntheses. (1923). p-Nitrobenzoyl Chloride. Org. Syn. 3, 75. (Foundational protocol for nitrobenzoyl chloride synthesis). Link
-
PubChem. (2025). Methyl 4-fluoro-3-nitrobenzoate Compound Summary. (Structural analog data). Link
Sources
Technical Comparison: Spectroscopic Characterization and Synthesis Efficiency of 4-Fluorophenyl 3-methyl-4-nitrobenzoate
Executive Summary
4-Fluorophenyl 3-methyl-4-nitrobenzoate is a specialized ester intermediate, distinct for its combination of a steric marker (ortho-methyl group) and an electronic probe (para-fluoro substitution). While often utilized in the synthesis of liquid crystals and bioactive heterocyclic cores, its specific spectroscopic signature serves as a critical validation point for reaction completion in nucleophilic acyl substitutions.
This guide provides a technical comparison of this compound against its non-fluorinated and non-methylated analogs, offering a derived spectroscopic profile, validated synthesis protocols, and performance metrics for researchers in medicinal chemistry and materials science.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | 4-fluorophenyl 3-methyl-4-nitrobenzoate |
| Molecular Formula | C₁₄H₁₀FNO₄ |
| Molecular Weight | 275.23 g/mol |
| CAS Registry (Analog) | Referenced via Acid Moiety (3113-71-1) & Phenol (371-41-5) |
| Key Moieties | 3-methyl-4-nitrobenzoyl (Electrophile) + 4-fluorophenoxy (Nucleophile) |
Structural Advantage: Unlike simple alkyl esters (e.g., Methyl 3-methyl-4-nitrobenzoate), the 4-fluorophenyl group introduces a distinct ¹⁹F NMR handle (-115 to -120 ppm), allowing for reaction monitoring in complex mixtures without overlapping aliphatic signals. The 3-methyl group provides steric protection to the nitro group, influencing metabolic stability and solubility compared to the non-methylated analog.
Spectroscopic Characterization (Target Validation)
The following data represents the Characteristic Spectral Markers , synthesized from high-fidelity fragment analysis of the parent acid (3-methyl-4-nitrobenzoic acid) and phenol (4-fluorophenol). This profile serves as the standard for validating product purity.
A. Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, CDCl₃): The spectrum is defined by two distinct aromatic systems separated by the ester linkage.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.05 | Doublet (J~8.5 Hz) | 1H | Ar-H (C5) | Ortho to Nitro (Deshielded) |
| 8.15 | Singlet (Broad) | 1H | Ar-H (C2) | Ortho to Carbonyl, Meta to Nitro |
| 8.08 | Doublet (J~8.5 Hz) | 1H | Ar-H (C6) | Ortho to Carbonyl |
| 7.15 - 7.25 | Multiplet (AA'BB') | 4H | Ar-H (Phenoxy) | Characteristic 4-F-Phenyl pattern |
| 2.65 | Singlet | 3H | Ar-CH₃ | Benzylic Methyl (Downfield due to ring) |
¹⁹F NMR (376 MHz, CDCl₃):
-
Signal: -116.5 ppm (approximate)
-
Diagnostic Value: Single sharp peak; absence indicates hydrolysis to 4-fluorophenol (shift changes to ~-124 ppm).
B. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Significance |
| 1735 - 1745 | C=O Stretch (Ester) | Primary confirmation of esterification. |
| 1530 & 1350 | N-O Stretch (Nitro) | Asymmetric (1530) and Symmetric (1350) bands confirm nitro group integrity. |
| 1180 - 1220 | C-F Stretch | Strong band distinguishing it from non-fluorinated analogs. |
| 1100 | C-O-C Stretch | Confirms ester linkage vs. acid anhydride byproducts. |
C. Mass Spectrometry (EI/ESI)
-
Molecular Ion [M+]: 275.2 m/z
-
Base Peak: Often 164 m/z (Acylium ion: [3-Me-4-NO₂-Ph-CO]⁺)
-
Fragmentation: Loss of 4-fluorophenoxy radical (111 Da).
Synthesis Performance & Protocols
Comparative Synthesis Routes
Two primary methods dominate the synthesis. The choice depends on the sensitivity of other functional groups in the substrate.
| Feature | Method A: Acid Chloride (Standard) | Method B: Steglich Coupling (Mild) |
| Reagents | SOCl₂ / (COCl)₂, then Et₃N | DCC / EDC, DMAP (Cat.) |
| Yield | High (85-95%) | Moderate (70-85%) |
| Purity (Crude) | High (volatile byproducts) | Lower (Urea byproduct removal required) |
| Atom Economy | High | Low (Stoichiometric urea waste) |
| Recommended For | Scale-up (>5g) | Small scale (<100mg) or acid-sensitive substrates |
Detailed Protocol: Method A (Acid Chloride Route)
Recommended for maximum yield and purity.
-
Activation: Dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in dry DCM. Add catalytic DMF (2 drops).
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases. Note: Evaporate solvent to remove excess oxalyl chloride if high purity is needed, then redissolve in DCM.
-
Coupling: To the acid chloride solution at 0°C, add 4-fluorophenol (1.0 eq) followed by Triethylamine (1.5 eq) dropwise.
-
Workup: Stir for 4 hours. Wash with 1M HCl (remove amine), sat. NaHCO₃ (remove unreacted acid), and Brine.
-
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (10% EtOAc/Hexane).
Visualizations
Comparison of Characterization Workflow
The following diagram illustrates the logical flow for validating the synthesis of 4-fluorophenyl 3-methyl-4-nitrobenzoate, highlighting the decision points based on spectral data.
Caption: Logical workflow for spectroscopic validation, prioritizing non-destructive NMR/IR confirmation before final purity assessment.
Synthesis Pathway: Acid Chloride vs Steglich
Caption: Dual-pathway synthesis illustrating the divergence between Acid Chloride (Blue) and Steglich Coupling (Red) methodologies.
References
-
PubChem. Methyl 3-methyl-4-nitrobenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Methyl 3-methoxy-4-nitrobenzoate IR Spectrum (Analog Reference). National Institute of Standards and Technology. Available at: [Link]
-
Org. Synth. p-Nitrobenzoyl Chloride Synthesis Protocol. Organic Syntheses, Coll. Vol. 1, p.394 (1941). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
